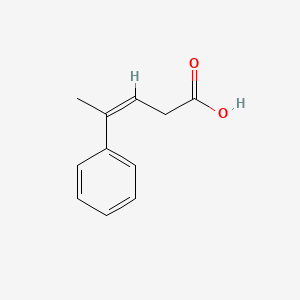

(Z)-4-phenylpent-3-enoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12O2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

(Z)-4-phenylpent-3-enoic acid |

InChI |

InChI=1S/C11H12O2/c1-9(7-8-11(12)13)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,12,13)/b9-7- |

InChI Key |

JATBAXFNRKCZTR-CLFYSBASSA-N |

Isomeric SMILES |

C/C(=C/CC(=O)O)/C1=CC=CC=C1 |

Canonical SMILES |

CC(=CCC(=O)O)C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Z 4 Phenylpent 3 Enoic Acid

Laboratory-Scale Synthesis Strategies

The creation of (Z)-4-phenylpent-3-enoic acid in a laboratory setting relies on precise control over reaction conditions and reagent selection to ensure the desired stereochemical outcome.

Rational Design and Development of Synthetic Pathways

The foundational approaches to synthesizing the carbon skeleton of 4-phenylpent-3-enoic acid often involve classical C-C bond-forming reactions. The primary challenge lies in controlling the geometry of the double bond.

Approaches via Malonic Acid Derivatives and Aryl Halides

The malonic ester synthesis is a versatile and well-established method for preparing carboxylic acids. youtube.comyoutube.com This pathway utilizes the high acidity of the α-protons of a malonic ester, such as diethyl malonate, to create a nucleophilic enolate. wikipedia.orgmasterorganicchemistry.com This enolate can then be alkylated with an appropriate halide.

A potential pathway to 4-phenylpent-3-enoic acid using this method would involve a multi-step sequence:

Deprotonation: A base, typically sodium ethoxide in ethanol (B145695) to prevent transesterification, removes an α-proton from diethyl malonate to form a resonance-stabilized enolate. masterorganicchemistry.com

Alkylation: The enolate acts as a nucleophile, attacking an electrophilic substrate. To construct the desired backbone, a two-step alkylation could be envisioned, or a more complex starting halide might be used. A plausible route would involve reaction with a cinnamyl halide (3-halo-1-phenylprop-1-ene).

Saponification and Acidification: The resulting substituted malonic ester is hydrolyzed using a strong base (e.g., NaOH or KOH), followed by acidification (e.g., with HCl) to convert both ester groups into carboxylic acids.

Decarboxylation: Heating the resulting malonic acid derivative causes decarboxylation, where one of the carboxyl groups is eliminated as carbon dioxide, yielding the final carboxylic acid product. youtube.com

A significant challenge in this classical approach is the control of the double bond geometry. The stereochemistry of the starting cinnamyl halide would need to be predominantly Z, and the reaction conditions must be chosen to avoid isomerization to the more thermodynamically stable E-isomer.

| Step | Reagents & Conditions | Intermediate/Product | Purpose |

| 1 | Diethyl malonate, Sodium ethoxide (NaOEt) | Diethyl malonate enolate | Formation of nucleophile |

| 2 | (Z)-3-halo-1-phenylprop-1-ene | Diethyl 2-((Z)-3-phenylallyl)malonate | C-C bond formation |

| 3 | 1. NaOH(aq), Heat 2. H3O+ | 2-((Z)-3-phenylallyl)malonic acid | Hydrolysis of esters |

| 4 | Heat (Δ) | This compound + CO2 | Decarboxylation |

Grignard Reagent-Mediated Syntheses

Grignard reagents are powerful nucleophiles widely used for forming carbon-carbon bonds. youtube.com A synthesis involving a Grignard reagent could be designed to create the 4-phenylpent-3-enoic acid structure. One possible retrosynthetic approach involves the reaction of a specific Grignard reagent with carbon dioxide.

The synthesis could proceed as follows:

Formation of Grignard Reagent: A suitable alkenyl halide, such as (Z)-4-halo-2-phenylpent-2-ene, would be reacted with magnesium metal in an ether solvent (e.g., diethyl ether or THF) to form the corresponding Grignard reagent.

Carboxylation: The newly formed Grignard reagent is then treated with solid carbon dioxide (dry ice). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO2.

Acidic Workup: Subsequent acidification with an aqueous acid (like H3O+) protonates the resulting carboxylate salt to yield the final this compound. youtube.com

The key to this synthesis is the preparation of the required (Z)-alkenyl halide precursor, which itself requires a stereoselective method. The geometry of the double bond is established before the Grignard formation and carboxylation steps.

Stereoselective Synthesis of this compound

Achieving high selectivity for the Z-isomer is a primary goal in modern organic synthesis due to the unique biological and material properties this geometry can confer. researchgate.net This requires methods that kinetically favor the formation of the less thermodynamically stable Z-alkene over the E-alkene. researchgate.net

Visible-Light-Promoted Regioselective Hydrocarboxylation of Allenes for (Z)-Isomer Formation

A recent and highly efficient method for generating Z-α,β-unsaturated carboxylic acids involves the visible-light-promoted hydrocarboxylation of allenes. nih.gov This technique offers excellent regioselectivity and stereoselectivity.

The reaction mechanism involves the following key steps:

Catalyst Excitation: A photocatalyst absorbs visible light, reaching an excited state.

Radical Formation: The excited photocatalyst facilitates the formation of a carboxyl radical from a source like formate (B1220265) salt.

Addition to Allene (B1206475): The carboxyl radical adds to the central carbon of a suitably substituted allene (e.g., 1-phenyl-1,2-pentadiene).

Hydrogen Atom Transfer: A subsequent hydrogen atom transfer (HAT) process yields the desired (Z)-alkene product with high selectivity.

This method is notable for its mild reaction conditions and its ability to directly install the carboxylic acid group while simultaneously setting the Z-geometry of the double bond. nih.gov For the synthesis of this compound, the corresponding allene precursor would be 4-phenylpenta-2,3-diene.

| Feature | Description |

| Reactants | 4-phenylpenta-2,3-diene, Formate salt (or CO2), H-donor |

| Conditions | Visible light, Photocatalyst |

| Key Advantage | High regioselectivity and stereoselectivity for the Z-isomer |

| Selectivity | The reaction provides direct access to the thermodynamically less stable Z-isomer. nih.gov |

Methodologies for Controlling Z-Alkene Geometry in Pentenoic Acid Derivatives

Beyond specific reactions, several general strategies exist for controlling alkene geometry, which are applicable to the synthesis of (Z)-pentenoic acid derivatives.

Alkyne Semi-Hydrogenation: The syn-hydrogenation of an internal alkyne is a classic method for producing Z-alkenes. Using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), allows the addition of hydrogen to one face of the alkyne, stopping the reaction at the alkene stage. researchgate.net For the target molecule, the precursor would be 4-phenylpent-3-ynoic acid. The ester of this alkyne would typically be reduced first, followed by hydrolysis to the acid to avoid catalyst poisoning.

Modified Wittig Reactions: While the standard Wittig reaction often produces mixtures of E and Z isomers or favors the Z-isomer under salt-free conditions, certain modifications can enhance Z-selectivity. The use of non-stabilized ylides at low temperatures in polar aprotic solvents often favors the kinetic Z-product. juniperpublishers.com A synthesis could involve the reaction of a phosphorus ylide derived from ethyl bromoacetate (B1195939) with 1-phenylpropan-1-one, followed by hydrolysis, though controlling the regiochemistry and stereochemistry can be complex.

Photocatalytic E-to-Z Isomerization: If a synthesis yields the more stable E-isomer of 4-phenylpent-3-enoic acid, it can potentially be converted to the desired Z-isomer through photocatalytic isomerization. researchgate.net This process uses a photocatalyst that absorbs light and transfers energy to the E-alkene, promoting rotation around the C=C bond. The system can be designed to favor the accumulation of the thermodynamically less stable Z-isomer. researchgate.net

These methodologies represent a toolbox for the modern synthetic chemist, providing multiple avenues to approach the stereocontrolled synthesis of complex molecules like this compound.

Scalable Production Methods for Industrial Applications

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges, including cost-effectiveness, process safety, and consistent product quality. Research has been directed towards optimizing reaction parameters and developing robust catalytic systems to address these challenges.

Optimization of Reaction Conditions for Large-Scale Production

The optimization of reaction conditions is a critical step in developing a scalable and economically viable process. Key parameters that are often fine-tuned include temperature, pressure, reaction time, and the choice of solvent.

One of the foundational approaches to synthesizing 4-phenylpent-3-enoic acid involves the Wittig reaction. This method allows for the formation of the carbon-carbon double bond with potential for stereoselectivity. The Z-isomer is typically favored when using non-stabilized ylides. For industrial-scale synthesis, the choice of base and solvent system is crucial for maximizing the yield and selectivity of the (Z)-isomer while minimizing side reactions and facilitating product purification. Research into related compounds has shown that the use of specific phosphonium (B103445) salts and careful selection of the base, such as sodium hydride, can significantly influence the stereochemical outcome of the Wittig reaction.

Recent advancements in olefination reactions have provided more efficient routes. For instance, a highly selective Wittig reaction was developed for the synthesis of a (2E,6Z,8E)-tetraene, demonstrating the potential for achieving high Z-selectivity through the use of newly synthesized phosphonium salts. researchgate.net Although not directly applied to this compound, this methodology highlights a promising avenue for its large-scale production.

The table below summarizes key findings from research on the optimization of Wittig reactions for the synthesis of Z-alkenes, which can be extrapolated for the production of this compound.

| Base | Solvent | Temperature (°C) | Z/E Selectivity | Yield (%) | Reference |

| t-BuOK | THF | Not specified | Moderate | Moderate | researchgate.net |

| NaH | THF | Not specified | Moderate | Moderate | researchgate.net |

Table 1: Optimization of Wittig Reaction Conditions for Z-Alkenes. This table is based on data for a related tetraene synthesis and provides a model for optimizing the synthesis of this compound.

Development of Catalytic Systems for Enhanced Yield and Selectivity

A significant breakthrough has been the development of a Nickel-catalyzed cascade reaction for the synthesis of all-carbon tetrasubstituted alkenes with exclusive Z-selectivity. nih.govrsc.orgresearchgate.net This method involves the arylation of an alkyne followed by an induced acyl migration. The practicality of this approach for larger-scale operations has been demonstrated through a gram-scale synthesis. nih.govresearchgate.net While this specific methodology was applied to different substrates, its principles offer a strong foundation for developing a similar catalytic process for this compound. Key to the success of this method is the careful selection of the nickel catalyst and the phosphine (B1218219) ligands, which are crucial for controlling the regio- and stereoselectivity of the reaction. nih.govrsc.orgresearchgate.net

The following table outlines the key components and outcomes of the Ni-catalyzed Z-selective alkene synthesis, providing a blueprint for its application to the target compound.

| Catalyst | Ligand | Base | Yield (%) | Z-Selectivity | Reference |

| Ni(cod)2 | P(OPh)3 | Not Required | High | Exclusive | nih.govresearchgate.net |

Table 2: Key Parameters of a Ni-Catalyzed Z-Selective Alkene Synthesis. This table is based on a study of related all-carbon tetrasubstituted alkenes and suggests a promising catalytic system for the synthesis of this compound.

Furthermore, while many industrial preparations of cinnamic acid derivatives, which share structural similarities with the target compound, often yield the more stable E-isomer, the development of specific catalysts and reaction conditions can steer the reaction towards the desired Z-isomer. jocpr.com

Elucidation of Reactivity and Mechanistic Pathways of Z 4 Phenylpent 3 Enoic Acid

Cyclization Reactions

The proximate positioning of the carbon-carbon double bond and the carboxylic acid group in (Z)-4-phenylpent-3-enoic acid facilitates a range of intramolecular cyclization reactions, leading to the formation of heterocyclic structures, most notably lactones. These transformations can be initiated by various electrophilic species, including selenium and halogen reagents.

Intramolecular Lactonization Processes

Intramolecular lactonization is a powerful strategy for the synthesis of cyclic esters. In the case of γ,δ-unsaturated carboxylic acids like this compound, this process typically yields five-membered γ-lactones or six-membered δ-lactones, depending on the reaction conditions and the nature of the electrophile.

Selenium-catalyzed reactions have emerged as mild and efficient methods for the oxidative cyclization of unsaturated carboxylic acids. nih.gov These reactions often utilize a diaryl diselenide as a catalyst in the presence of an oxidant. For instance, the oxidative cyclization of the isomeric (E)-4-phenylpent-3-enoic acid has been investigated using on-resin selenopeptide catalysts with ammonium (B1175870) peroxodisulfate as the oxidant. nih.gov This reaction yields α,β-unsaturated lactones. nih.gov

The general catalytic cycle for such transformations is believed to commence with the oxidation of the selenium catalyst to an active electrophilic selenium species. This species then reacts with the alkene to form a key intermediate, which is subsequently attacked by the internal carboxylate nucleophile to forge the lactone ring. nih.gov

While specific data for the (Z)-isomer is not extensively reported, the reactivity of the (E)-isomer provides valuable insight. The reaction conditions and yields for the cyclization of a related substrate are presented below.

Table 1: Selenium-Catalyzed Oxidative Cyclization of (E)-4-phenylpent-3-enoic acid

| Catalyst | Oxidant | Solvent | Yield of Lactone | Reference |

|---|---|---|---|---|

| On-resin selenopeptide | (NH₄)₂S₂O₈ | Acetonitrile (B52724) | Moderate | nih.gov |

It is anticipated that this compound would undergo a similar transformation to produce the corresponding γ-lactone, although the stereochemical outcome may differ from that of the (E)-isomer due to the different spatial arrangement of the substituents on the double bond.

The mechanism of selenium-catalyzed lactonization is widely proposed to proceed through a seleniranium ion intermediate. nih.gov This three-membered ring containing a positively charged selenium atom is formed by the electrophilic attack of the active selenium species on the carbon-carbon double bond of the unsaturated acid. The formation of this intermediate is a crucial step that activates the alkene towards nucleophilic attack.

The intramolecular attack of the carboxylate group on the seleniranium intermediate can proceed via two pathways, leading to either a five-membered (γ-lactone) or a six-membered (δ-lactone) ring. The regioselectivity of this ring-opening is influenced by electronic and steric factors. Typically, the attack occurs at the more substituted carbon atom of the seleniranium ion, which can better stabilize a partial positive charge. This generally favors the formation of the γ-lactone in the case of γ,δ-unsaturated acids.

The regiochemistry of the lactonization of this compound is expected to favor the formation of a γ-lactone. This is consistent with Baldwin's rules for ring closure, which generally favor 5-exo-tet cyclizations over 6-endo-tet cyclizations.

The stereochemistry of the resulting lactone is dictated by the geometry of the starting alkene and the anti-addition of the selenium electrophile and the carboxylate nucleophile across the double bond. For this compound, the intramolecular attack of the carboxylate would occur on the face of the molecule opposite to the bulky seleniranium ion, leading to a specific diastereomer of the γ-lactone. The relative stereochemistry of the substituents on the newly formed lactone ring would be a direct consequence of this concerted anti-addition pathway.

Halogen-Mediated Cyclizations

Halogen-mediated cyclizations, particularly iodolactonization, are classic and highly effective methods for the synthesis of lactones from unsaturated carboxylic acids. wikipedia.org These reactions are typically carried out using molecular iodine in the presence of a mild base, such as sodium bicarbonate. The reaction proceeds through a halonium ion intermediate, analogous to the seleniranium ion, which is then trapped intramolecularly by the carboxylate.

The iodolactonization of γ,δ-unsaturated acids like this compound is expected to yield an iodinated γ-lactone. The regioselectivity is governed by the preferential attack at the more substituted carbon of the iodonium (B1229267) intermediate, leading to a five-membered ring. The stereochemistry of the product is controlled by the anti-addition of the iodine and the carboxylate across the double bond.

Table 2: Expected Products from Halogen-Mediated Cyclization of this compound

| Reagent | Expected Major Product |

|---|---|

| I₂ / NaHCO₃ | 5-(1-iodoethyl)-4-phenyl-dihydrofuran-2(3H)-one |

| Br₂ / NaHCO₃ | 5-(1-bromoethyl)-4-phenyl-dihydrofuran-2(3H)-one |

Reduction and Functionalization Reactions

Beyond cyclization, the double bond and the carboxylic acid moiety in this compound are amenable to a variety of reduction and functionalization reactions. These transformations can be used to introduce new functional groups and to modify the carbon skeleton of the molecule.

The reduction of β,γ-unsaturated carboxylic acids can be achieved using various methods. Catalytic hydrogenation is a common approach, which would lead to the corresponding saturated carboxylic acid, 4-phenylpentanoic acid. More selective reductions are also possible. For example, certain biocatalytic systems have been developed for the reduction of the carboxylic acid moiety to an alcohol, potentially preserving the double bond. rsc.org

Functionalization reactions can target either the alkene or the carboxylic acid. The double bond can undergo a range of addition reactions. For instance, copper-catalyzed decarboxylative coupling reactions of β,γ-unsaturated carboxylic acids have been developed to achieve allylic amination, alkylation, sulfonylation, and phosphinoylation. acs.org These reactions proceed via radical intermediates and offer a powerful tool for the regioselective functionalization at the γ-position. acs.org

The carboxylic acid group can be converted into other functional groups such as esters, amides, or acid chlorides, which can then undergo further transformations.

Selective Hydrogenation of the Carbon-Carbon Double Bond

The selective hydrogenation of the carbon-carbon double bond in α,β-unsaturated carboxylic acids like this compound is a common and synthetically useful transformation. The goal is to reduce the C=C bond to a C-C single bond, yielding 4-phenylpentanoic acid, without affecting the carboxylic acid or the phenyl ring. This selectivity is achievable due to the lower activation energy required for the hydrogenation of a C=C bond compared to a carboxylic acid group.

A variety of catalysts can be employed for this purpose, with heterogeneous catalysts like palladium on carbon (Pd/C) and platinum(IV) oxide (PtO₂, Adams' catalyst) being frequently utilized. The reaction is typically carried out under an atmosphere of hydrogen gas (H₂) in a suitable solvent. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the hydrogenation. For instance, rhodium-based catalysts have also demonstrated high selectivity in reducing the alkene functional group while leaving the carboxyl group intact.

The general mechanism for catalytic hydrogenation involves the adsorption of both the hydrogen gas and the unsaturated acid onto the surface of the metal catalyst. The hydrogen atoms then add across the double bond in a syn-fashion, meaning both hydrogens add to the same face of the double bond. For this compound, this results in the formation of 4-phenylpentanoic acid.

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield of 4-Phenylpentanoic Acid (%) |

|---|---|---|---|---|---|

| 10% Pd/C | Ethanol (B145695) | 25 | 1 | 4 | >95 |

| PtO₂ | Ethyl Acetate (B1210297) | 25 | 3 | 6 | >95 |

| [Rh(cod)Cl]₂ / PPh₃ | Toluene/Water | 80 | 5 | 12 | ~90 |

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can undergo a variety of transformations to produce other functional groups, such as esters and amides. These reactions typically leave the carbon-carbon double bond and the phenyl ring untouched, provided the appropriate reagents and conditions are chosen.

Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. For example, reacting this compound with methanol (B129727) would yield methyl (Z)-4-phenylpent-3-enoate.

Amide Formation: Amides can be synthesized from carboxylic acids by reaction with an amine. However, the direct reaction of a carboxylic acid with an amine is often slow and requires high temperatures due to the formation of a stable ammonium carboxylate salt. A more common approach is to first "activate" the carboxylic acid by converting it into a more reactive derivative, such as an acyl chloride or by using a coupling reagent. For instance, treatment of this compound with thionyl chloride (SOCl₂) would form the corresponding acyl chloride, which then readily reacts with an amine to give the desired amide. Alternatively, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the direct amidation.

| Transformation | Reagents | Product | Illustrative Yield (%) |

|---|---|---|---|

| Esterification | Methanol, H₂SO₄ (cat.) | Methyl (Z)-4-phenylpent-3-enoate | ~85-95 |

| Amide Formation | 1. SOCl₂ 2. Aniline | (Z)-N,4-diphenylpent-3-enamide | ~80-90 |

| Amide Formation | Benzylamine, DCC | (Z)-N-benzyl-4-phenylpent-3-enamide | ~75-85 |

Note: The data in this table is illustrative and based on general yields for Fischer esterification and common amidation procedures for similar carboxylic acids. The synthesis of sterically hindered amides may result in lower yields.

Comparative Reactivity Studies with Analogues

Influence of Phenyl Conjugation on Reaction Rates and Selectivity

The presence of the phenyl group in conjugation with the carbon-carbon double bond in this compound has a significant impact on the molecule's stability and reactivity. This conjugation allows for the delocalization of π-electrons over the phenyl ring and the double bond, which stabilizes the molecule.

This increased stability generally leads to a lower reactivity of the double bond towards certain electrophilic additions compared to a non-conjugated analogue. However, in reactions involving the formation of intermediates that are also stabilized by conjugation, the reaction rates can be enhanced. For example, in electrophilic additions to the double bond, the resulting carbocation intermediate is stabilized by resonance with the phenyl group, which can facilitate the reaction.

In the context of hydrogenation, the conjugation can influence the rate of reaction. While conjugated systems are thermodynamically more stable, the specifics of catalyst interaction can lead to varied kinetic outcomes. For many catalytic systems, the rate of hydrogenation of a conjugated system like that in this compound is often faster than that of a non-conjugated isomer due to favorable adsorption onto the catalyst surface and stabilization of reaction intermediates.

Stereoisomeric Reactivity Differences Between (Z)- and (E)-Isomers

The stereochemistry of the double bond plays a crucial role in the reactivity of this compound when compared to its (E)-isomer, (E)-4-phenylpent-3-enoic acid. The primary factor influencing these differences is steric hindrance.

In the (Z)-isomer, the phenyl group and the carboxylic acid-bearing part of the molecule are on the same side of the double bond. This arrangement can lead to significant steric hindrance, which can affect the approach of reagents to the reactive centers.

Hydrogenation: During catalytic hydrogenation, the (Z)-isomer may exhibit a slower reaction rate compared to the (E)-isomer. This is because the steric bulk of the substituents on the same side of the double bond can hinder the molecule's ability to adsorb onto the catalyst surface in the required conformation for hydrogen addition.

Esterification and Amidation: In reactions involving the carboxylic acid group, the (Z)-geometry can also play a role. The proximity of the phenyl group to the carboxylic acid might create a more sterically crowded environment around the carbonyl carbon, potentially slowing down the rate of nucleophilic attack by an alcohol or an amine compared to the less hindered (E)-isomer.

| Reaction | This compound (Relative Rate) | (E)-4-phenylpent-3-enoic acid (Relative Rate) | Reason for Difference |

|---|---|---|---|

| Catalytic Hydrogenation | Slower | Faster | Steric hindrance in the (Z)-isomer impeding approach to the catalyst surface. |

| Fischer Esterification | Slower | Faster | Increased steric hindrance around the carboxylic acid group in the (Z)-isomer. |

Stereochemical Control and Asymmetric Transformations of Z 4 Phenylpent 3 Enoic Acid

Chiral Catalyst Development for Enantioselective Reactions

The development of chiral catalysts capable of inducing high levels of enantioselectivity in reactions of unsaturated carboxylic acids is a field of intense research. These catalysts create a chiral environment that favors the formation of one enantiomer over the other, leading to products with high optical purity.

Design and Application of Chiral Electrophilic Selenium Catalysts in Oxidative Cyclization

Chiral electrophilic selenium catalysts have emerged as powerful tools for the asymmetric transformation of alkenes. researchgate.net The design of these catalysts often involves incorporating a chiral scaffold that influences the trajectory of the reacting partners, thereby controlling the stereochemical outcome of the reaction.

A significant breakthrough in this area was the development of a chiral electrophilic selenium catalyst based on a rigid indanol scaffold. researchgate.netnih.gov This catalyst has proven highly effective in the enantioselective oxidative cyclization of β,γ-unsaturated carboxylic acids, a class of compounds structurally related to (Z)-4-phenylpent-3-enoic acid. researchgate.netnih.gov The reaction converts these acids into enantioenriched γ-butenolides, which are valuable structural motifs in many natural products. researchgate.net The catalyst's design, achieved through a robust optical resolution and selenylation route, allows for excellent enantioselectivity (up to 97% ee) at ambient temperatures. researchgate.net The success of this catalyst lies in its rigid structure, which effectively controls the enantioselectivity of the cyclization process. researchgate.net

The general methods for synthesizing chiral organic selenium compounds include chiral substrate-controlled methods, chiral ligand-controlled methods, and chiral catalyst-controlled methods. researchgate.net The indanol-based selenium catalyst falls into the last category, where enantioselectivity is governed by steric and electronic effects imparted by the catalyst's chiral framework. researchgate.net

Asymmetric Hydrogenation of β,β-Disubstituted Acrylic Acids Relevant to (Z)-Alkenoic Acid Frameworks

Asymmetric hydrogenation is a fundamental and efficient method for preparing chiral carboxylic acids from their prochiral unsaturated precursors. rsc.org The development of catalysts for the asymmetric hydrogenation of β,β-disubstituted acrylic acids, a class that includes this compound, has been a major focus, with significant progress made using noble transition metal catalysts such as ruthenium, rhodium, and iridium. rsc.orgnih.gov

More recently, the use of earth-abundant metals has gained traction. A notable achievement is the highly enantioselective nickel-catalyzed hydrogenation of β,β-disubstituted acrylic acids using the chiral ligand Ph-BPE. rsc.orgrsc.org This method provides direct access to chiral carboxylic acids in high yields and with excellent enantioselectivities, reaching up to 99% ee. rsc.orgrsc.org The reaction conditions for this transformation have been optimized, and it has been shown to be applicable to a wide range of substrates with varying electronic properties on the aromatic ring. rsc.org

The following table summarizes the results of the nickel-catalyzed asymmetric hydrogenation of various β,β-disubstituted acrylic acids, demonstrating the broad scope and high efficiency of this catalytic system. rsc.org

| Substrate (1) | Product (2) | Conv. (%) | ee (%) |

| 1a | 2a | >99 | 98 |

| 1b | 2b | >99 | 99 |

| 1c | 2c | >99 | 99 |

| 1d | 2d | >99 | 98 |

| 1e | 2e | >99 | 99 |

| 1f | 2f | >99 | 98 |

| 1g | 2g | >99 | 97 |

| 1h | 2h | >99 | 98 |

| 1i | 2i | >99 | 97 |

| 1j | 2j | >99 | 97 |

| 1k | 2k | >99 | 98 |

| 1l | 2l | >99 | 99 |

| 1m | 2m | >99 | 99 |

| 1n | 2n | >99 | 98 |

| 1o | 2o | >99 | 99 |

| 1p | 2p | >99 | 98 |

| 1q | 2q | >99 | 98 |

| 1r | 2r | >99 | 97 |

| 1s | 2s | >99 | 98 |

| 1t | 2t | >99 | 98 |

| 1u | 2u | >99 | 98 |

| 1v | 2v | >99 | 97 |

| Table based on data from Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO00652A rsc.org |

Cobalt-catalyzed asymmetric hydrogenation has also been explored, showing high yields and enantioselectivities for various di-, tri-, and tetra-substituted acrylic acid derivatives. nsf.gov

Diastereoselective Control in Synthetic Pathways and Transformations

When a molecule already contains a stereocenter, the introduction of a new one can lead to the formation of diastereomers. Diastereoselective control, therefore, is crucial for synthesizing compounds with multiple stereocenters in a predictable manner.

In the context of γ,δ-unsaturated carboxylic acids, the double bond and the carboxyl group can interact under acidic conditions. libretexts.org Protonation of the double bond can lead to a carbocation that is then attacked by the nucleophilic carboxyl group, forming a cyclic ester known as a lactone. libretexts.org The formation of five- or six-membered rings is generally favored. libretexts.org

The photodeconjugation of α,β-unsaturated esters to their β,γ-unsaturated isomers is another powerful transformation where diastereoselectivity is key. nih.gov This process proceeds through a photodienol intermediate, and the stereochemical outcome of the subsequent protonation can be controlled. nih.gov The use of a chiral auxiliary, such as diacetone D-glucose, can lead to high diastereoselectivity in the protonation step, effectively controlling the configuration of the newly formed stereocenter. nih.gov

Conjugate addition reactions to α,β-unsaturated amides and lactams also offer a pathway for diastereoselective synthesis. nih.gov By employing chiral auxiliaries, one face of the double bond is shielded from the incoming nucleophile, leading to the preferential formation of one diastereomer. nih.gov

Stereochemical Purity Assessment and Enantiomeric Excess Determination

The determination of stereochemical purity, specifically the enantiomeric excess (ee), is a critical step in asymmetric synthesis. acs.org A reliable method for determining the ee of chiral carboxylic acids involves the use of exciton-coupled circular dichroism (ECCD). nih.govacs.org

This technique relies on the complexation of the chiral carboxylic acid (the guest) with an achiral host molecule, such as a copper(II) complex. nih.gov The binding of the enantiomers of the chiral acid to the achiral host results in the formation of diastereomeric complexes that exhibit mirror-image circular dichroism (CD) spectra. acs.orgnih.gov The sign of the CD signal allows for the determination of the absolute configuration of the carboxylic acid, while the magnitude of the signal can be correlated to the enantiomeric excess. nih.govacs.org

This method has been successfully applied to determine the ee of unknown samples of chiral carboxylic acids with a low average error. acs.org The use of linear discriminant analysis (LDA) can further aid in identifying the specific carboxylic acid guest based on the shape and magnitude of the CD signals. acs.orgacs.org For molecules with multiple stereocenters, multivariate regression models trained with a series of CD spectra can be used to determine both the enantiomeric and diastereomeric excess without the need for chiral chromatography. rsc.org

Advanced Spectroscopic and Chromatographic Characterization Techniques for Z 4 Phenylpent 3 Enoic Acid

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with very high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, it is possible to deduce a unique molecular formula. The theoretical exact mass of (Z)-4-phenylpent-3-enoic acid (C₁₁H₁₂O₂) can be calculated and compared to the experimentally determined value from HRMS to confirm its elemental composition.

Table 3: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₁H₁₃O₂⁺ | 177.0916 |

| [M+Na]⁺ | C₁₁H₁₂O₂Na⁺ | 199.0735 |

Note: Predicted data is based on theoretical calculations.

Chromatographic Methods for Purity and Isomeric Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound, both gas and liquid chromatography are essential for assessing purity and for separating it from its (E)-isomer and other potential impurities.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

Gas Chromatography (GC): GC is a common technique for separating and analyzing volatile compounds. For the analysis of carboxylic acids like this compound, derivatization to a more volatile ester (e.g., a methyl or ethyl ester) is often performed prior to injection. The separation of the (Z) and (E) isomers can be achieved using a capillary column with a polar stationary phase, which can differentiate between the subtle differences in polarity and shape of the two isomers. nih.govmdpi.com GC coupled with mass spectrometry (GC-MS) can provide both retention time data for purity assessment and mass spectral data for identification of the components. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation of a broad range of compounds. For the separation of geometric isomers of phenylalkenoic acids, reversed-phase HPLC is a common approach. daneshyari.comnih.govsielc.comresearchgate.net The choice of stationary phase is critical for achieving separation of the (Z) and (E) isomers. Phenyl-based or cholesterol-based columns can offer enhanced selectivity for aromatic and shape-differentiated isomers, respectively. daneshyari.commtc-usa.com The mobile phase composition, typically a mixture of water with an organic solvent like acetonitrile (B52724) or methanol (B129727) and an acid modifier like formic or phosphoric acid, can be optimized to achieve baseline separation of the isomers. daneshyari.comsielc.comresearchgate.net HPLC can be used for both analytical purposes (purity determination) and preparative purposes (isolation of the pure isomer).

Table 4: General Chromatographic Conditions for Isomeric Separation

| Technique | Column Type | Mobile Phase/Carrier Gas | Detection |

| GC | Polar Capillary Column (e.g., cyanopropyl-based) | Helium or Hydrogen | Flame Ionization (FID) or Mass Spectrometry (MS) |

| HPLC | Reversed-Phase (e.g., C18, Phenyl, Cholesterol) | Acetonitrile/Water or Methanol/Water with acid | UV-Vis or Mass Spectrometry (MS) |

Chiral Chromatography for Enantiomeric Purity Analysis

The determination of enantiomeric purity is a critical aspect in the characterization of chiral compounds. For this compound, which possesses a chiral center, chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as the most effective and widely used technique for separating and quantifying its enantiomers. The successful separation of enantiomers on a chiral stationary phase (CSP) relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

The development of a successful chiral separation method for this compound involves a systematic screening of chiral stationary phases and mobile phase compositions. Given the structure of the analyte—an unsaturated carboxylic acid with a phenyl group—several types of CSPs have a high probability of achieving enantiomeric resolution.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly well-suited for the separation of a broad range of chiral compounds, including those with aromatic and carboxylic acid functionalities. nih.govsigmaaldrich.comnih.gov These CSPs offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and π-π interactions, which are all relevant to the structure of this compound. The carbamate (B1207046) derivatives of cellulose and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate), are especially powerful in this regard. nih.gov

The selection of the mobile phase is as crucial as the choice of the CSP. For this compound, both normal-phase and polar organic modes of chromatography could be explored. In normal-phase chromatography, a mixture of a non-polar solvent like hexane (B92381) with a polar modifier such as isopropanol (B130326) or ethanol (B145695) is typically used. The addition of a small amount of an acidic modifier, like trifluoroacetic acid (TFA), is often necessary to improve peak shape and reduce tailing for acidic compounds like this compound by suppressing the ionization of the carboxylic acid group. mdpi.com

A polar organic mode, using a single organic solvent like methanol or ethanol, can also be effective and offers benefits such as faster analysis times. nih.gov The choice between these modes will depend on the specific CSP and the desired selectivity.

The following table outlines a potential screening approach for the chiral separation of this compound based on common practices for structurally similar compounds.

| Parameter | Recommended Starting Conditions | Rationale/Optimization Strategy |

| Chiral Stationary Phase (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) or Amylose tris(3,5-dimethylphenylcarbamate) | These polysaccharide-based phases show broad enantioselectivity for compounds with aromatic rings and hydrogen-bonding groups. nih.govnih.gov |

| Mobile Phase (Normal Phase) | n-Hexane/Isopropanol (90:10, v/v) + 0.1% TFA | A common starting point for chiral separations. The ratio of hexane to alcohol can be adjusted to optimize retention and resolution. The TFA is crucial for acidic analytes. mdpi.com |

| Mobile Phase (Polar Organic) | Methanol + 0.1% TFA or Ethanol + 0.1% TFA | Offers a different selectivity profile and can lead to shorter analysis times. The choice of alcohol can impact the separation. nih.gov |

| Flow Rate | 1.0 mL/min for a 4.6 mm I.D. column | A standard flow rate for initial screening. It can be lowered (e.g., to 0.5 mL/min) to potentially improve resolution. mdpi.com |

| Column Temperature | 25 °C | Temperature can influence enantioselectivity. Lowering the temperature often, but not always, increases resolution. mdpi.com |

| Detection | UV at a wavelength corresponding to the absorbance maximum of the phenyl group (e.g., ~254 nm) | The phenyl group provides a strong chromophore for UV detection. |

Once initial separation is achieved, the method can be optimized by fine-tuning the mobile phase composition (e.g., the percentage of the alcohol modifier and the acid additive) and the chromatographic conditions (e.g., flow rate and temperature) to maximize the resolution (Rs) between the enantiomeric peaks. A resolution value of greater than 1.5 is generally considered to indicate a baseline separation, which is essential for accurate quantification of enantiomeric excess.

In the absence of a commercially available enantiomerically pure standard, the assignment of the elution order (i.e., which peak corresponds to the (R)-enantiomer and which to the (S)-enantiomer) would require further investigation, potentially through the use of chiroptical detectors (like a circular dichroism detector) or by analyzing a sample synthesized via an enantioselective route where the absolute configuration of the major enantiomer is known.

The following table presents hypothetical data from a successful chiral separation of this compound to illustrate the expected research findings.

| Parameter | Value |

| Column | Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm |

| Mobile Phase | n-Hexane/Isopropanol/TFA (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV, 254 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | 2.1 |

| Enantiomeric Excess (% ee) of a Sample | 95% |

This detailed approach to chiral method development, grounded in the established principles of chiral chromatography for related structures, provides a robust framework for the successful enantiomeric purity analysis of this compound.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Building Block

The inherent functionality of (Z)-4-phenylpent-3-enoic acid makes it a valuable precursor for a variety of molecular architectures. The presence of both a nucleophilic carboxylic acid and an electrophilic double bond within the same molecule allows for a range of intramolecular and intermolecular reactions.

Precursor to Biologically Relevant Lactone and Furanone Architectures

Lactones (cyclic esters) and furanones (a class of heterocyclic compounds) are prevalent motifs in a vast number of natural products and biologically active molecules, often contributing to their aroma and therapeutic properties. The structure of this compound is well-suited for conversion into these valuable heterocyclic systems. Through carefully controlled reaction conditions, the carboxylic acid can undergo intramolecular cyclization via addition to the double bond.

For instance, acid-catalyzed or electrophile-mediated cyclization can lead to the formation of γ-lactones. The specific stereochemistry of the starting material can influence the stereochemical outcome of the cyclized product, offering a route to stereochemically defined lactones. While direct studies on this compound are limited, the analogous cyclization of similar β,γ-unsaturated carboxylic acids is a well-established strategy for lactone synthesis.

Furthermore, oxidative cyclization methodologies could potentially transform this compound into substituted furanone structures. These reactions often proceed through the formation of a more complex intermediate that subsequently rearranges to the final furanone product.

| Precursor | Potential Product | Synthetic Strategy |

| This compound | γ-Lactone | Acid-catalyzed intramolecular cyclization |

| This compound | Substituted Furanone | Oxidative cyclization |

Scaffold for Diversification and Synthesis of Complex Organic Molecules

Beyond simple cyclizations, the carbon skeleton of this compound serves as a foundational scaffold for the synthesis of more elaborate organic molecules. The double bond can be subjected to a variety of transformations, including hydrogenation, epoxidation, dihydroxylation, and cleavage reactions, to introduce new functional groups. The carboxylic acid can be converted into esters, amides, or acid chlorides, providing further handles for diversification. This multi-faceted reactivity allows for the systematic construction of a library of compounds with diverse functionalities and stereochemical arrangements, starting from a single, readily accessible precursor.

Contributions to Catalysis and Reagent Design

The structural features of this compound also lend themselves to applications in the design of novel catalysts and reagents.

Incorporation into Enzyme-Mimetic Systems

Enzymes achieve remarkable catalytic efficiency and selectivity in part through the precise positioning of functional groups within their active sites. The defined spatial arrangement of the carboxylic acid and the phenyl ring in this compound could be exploited in the design of small molecule catalysts that mimic enzymatic function. For example, the carboxylic acid could act as a general acid or base catalyst, while the phenyl group could provide a hydrophobic binding pocket for a substrate, leading to rate acceleration and selectivity in certain reactions. Although specific examples involving this exact molecule are not yet prevalent in the literature, the concept of using structurally well-defined organic molecules to mimic enzyme activity is a burgeoning area of research.

Ligand Development for Metal-Catalyzed Reactions

The carboxylic acid group of this compound can be used to coordinate to metal centers, making it a potential component of ligands for metal-catalyzed reactions. By modifying the basic structure, for example, by introducing other coordinating atoms, it is possible to design bidentate or multidentate ligands. The stereochemistry of the double bond and the steric bulk of the phenyl group could influence the coordination geometry around the metal center, which in turn could impact the selectivity and activity of the catalyst in processes such as asymmetric hydrogenation or cross-coupling reactions.

Potential in Polymer and Resin Precursor Development

The presence of a polymerizable double bond and a reactive carboxylic acid group makes this compound an interesting candidate as a monomer for the synthesis of functional polymers and resins.

The double bond could participate in addition polymerization reactions, either with itself or with other monomers, to create a polymer backbone. The pendant carboxylic acid groups along the polymer chain would then be available for further modification, allowing for the tuning of the polymer's properties, such as solubility, hydrophilicity, and adhesion. These functional polymers could find applications as coatings, adhesives, or drug delivery vehicles.

Alternatively, the carboxylic acid could be used in condensation polymerization reactions with diols or diamines to produce polyesters or polyamides, respectively. The inclusion of the phenylpentenoic acid moiety into the polymer backbone would introduce unsaturation, which could be used for subsequent cross-linking to form thermosetting resins with enhanced thermal or mechanical properties. The specific (Z)-geometry of the double bond could also influence the packing and morphology of the resulting polymer chains.

| Polymerization Type | Functional Group Involved | Potential Polymer Type |

| Addition Polymerization | Alkene | Vinyl-type polymer with carboxylic acid side chains |

| Condensation Polymerization | Carboxylic Acid | Polyester or Polyamide |

Theoretical and Computational Chemistry Studies of Z 4 Phenylpent 3 Enoic Acid

Molecular Conformation and Isomerism Analysis

The spatial arrangement of atoms in (Z)-4-phenylpent-3-enoic acid is crucial in determining its physical and chemical properties. Computational methods are invaluable for exploring the potential conformations and the energetic relationships between them.

Density Functional Theory (DFT) Calculations for Conformational Energy Landscapes

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be employed to map out the potential energy surface, identifying stable conformers and the transition states that connect them. The conformational flexibility of this molecule primarily arises from the rotation around the C-C single bonds, particularly the bond connecting the carboxylic acid group to the alkenyl chain and the bond between the phenyl group and the double bond.

By systematically rotating these dihedral angles and performing geometry optimizations at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)), a set of low-energy conformers can be identified. nih.gov The relative energies of these conformers provide insight into their population distribution at a given temperature.

Table 1: Calculated Relative Energies of this compound Conformers (Illustrative data based on typical computational results for similar molecules)

| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) |

|---|---|---|

| A | ~0° (syn-periplanar) | 0.00 |

| B | ~180° (anti-periplanar) | 1.25 |

| C | ~60° (syn-clinal) | 3.50 |

| D | ~120° (anti-clinal) | 4.75 |

This interactive table illustrates the relative energies of different conformers of this compound as calculated by DFT. The syn-periplanar conformer, where the carboxylic acid group is oriented towards the double bond, is typically the most stable due to potential intramolecular interactions.

Analysis of Intramolecular Interactions and Stereochemical Preferences

The relative stability of the conformers of this compound is governed by a delicate balance of intramolecular interactions. These can include steric hindrance between bulky groups and stabilizing non-covalent interactions, such as intramolecular hydrogen bonds. bohrium.com

In the most stable conformer, an intramolecular hydrogen bond may exist between the acidic proton of the carboxylic acid and the π-electron system of the phenyl ring or the double bond. researchgate.net This type of interaction, though weak, can significantly influence the molecule's preferred geometry. Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analyses are computational tools that can be used to characterize and quantify these interactions. researchgate.net For instance, NBO analysis can reveal orbital overlaps that indicate a stabilizing charge transfer between the interacting groups.

Reaction Mechanism Elucidation via Computational Modeling

Computational chemistry provides a powerful means to investigate the pathways of chemical reactions, offering insights into their feasibility, selectivity, and kinetics.

Transition State Calculations for Key Organic Reactions

For any chemical reaction, the reactants must pass through a high-energy transition state to form products. Locating and characterizing these transition states is a cornerstone of computational reaction mechanism studies. ucsb.edu For this compound, a common reaction would be the electrophilic addition to the carbon-carbon double bond.

Using methods like the synchronous transit-guided quasi-Newton (STQN) method or by performing a potential energy surface scan, the geometry of the transition state can be located. ucsb.edu Frequency calculations are then performed to verify that the located structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.edu The energy difference between the reactants and the transition state gives the activation energy, a critical parameter for determining the reaction rate.

Table 2: Calculated Activation Energies for a Hypothetical Electrophilic Addition to this compound (Illustrative data based on typical computational results for similar reactions)

| Reaction Step | Reactants | Transition State | Activation Energy (kcal/mol) |

|---|---|---|---|

| Protonation | This compound + H⁺ | [C₁₁H₁₃O₂]⁺ | 15.2 |

| Nucleophilic Attack | Carbocation + Br⁻ | [C₁₁H₁₃O₂Br] | 2.5 |

This interactive table presents hypothetical activation energies for the steps of an electrophilic addition reaction. The initial protonation of the double bond is typically the rate-determining step with the highest activation energy.

Prediction of Regioselectivity and Stereoselectivity from First Principles

When a reagent can add to a molecule in more than one way, the reaction is said to have issues of regioselectivity and/or stereoselectivity. Computational modeling can predict these outcomes by comparing the activation energies of the different possible reaction pathways. beilstein-journals.orgnih.gov The pathway with the lowest activation energy will be the most favorable and will lead to the major product.

In the case of electrophilic addition to this compound, the electrophile can add to either carbon atom of the double bond. The stability of the resulting carbocation intermediate will largely determine the regioselectivity. The presence of the phenyl group will stabilize a positive charge on the adjacent carbon atom (C4) through resonance, suggesting that the electrophile will preferentially add to C3. Computational calculations of the transition state energies for both modes of addition can quantify this preference.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its reactivity. Computational chemistry offers a suite of tools to analyze the electron distribution and predict sites of reactivity.

One of the most useful concepts in this regard is the Fukui function, which is derived from density functional theory. wikipedia.org The Fukui function, ƒ(r), indicates the change in electron density at a point r when the total number of electrons in the molecule changes. wikipedia.orgresearchgate.net It allows for the identification of the most nucleophilic and electrophilic sites in a molecule. rsc.orgnih.gov

For an electrophilic attack, the relevant Fukui function is ƒ⁻(r), which identifies sites that are most susceptible to losing an electron. For a nucleophilic attack, ƒ⁺(r) highlights the sites that are most likely to accept an electron. By condensing these functions to individual atomic sites, a set of reactivity indices can be generated.

Table 3: Condensed Fukui Functions (ƒ⁻) for Selected Atoms in this compound (Illustrative data based on typical computational results for similar molecules)

| Atomic Site | Condensed Fukui Function (ƒ⁻) | Predicted Reactivity towards Electrophiles |

|---|---|---|

| C3 | 0.28 | High |

| C4 | 0.15 | Moderate |

| O (carbonyl) | 0.12 | Low |

| O (hydroxyl) | 0.08 | Very Low |

This interactive table shows illustrative condensed Fukui function values for electrophilic attack on this compound. The higher value for C3 suggests it is the most likely site for electrophilic attack, which is consistent with the formation of the more stable carbocation at C4.

These reactivity descriptors, along with other electronic properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provide a comprehensive picture of the molecule's chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

There are no published studies detailing the Frontier Molecular Orbital (FMO) analysis of this compound. This type of analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity, electronic properties, and kinetic stability. Without dedicated computational studies, the energies of HOMO and LUMO, the HOMO-LUMO gap, and other related electronic parameters for this specific compound remain undetermined.

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Quantitative Structure-Reactivity Relationships (QSRR)

No specific Quantitative Structure-Reactivity Relationship (QSRR) studies have been reported for this compound. QSRR models are developed to correlate a compound's structural features with its chemical reactivity. The development of such models requires a dataset of related compounds and their measured reactivities, which has not been established for this particular molecule. Consequently, there are no predictive equations or data tables that describe its structure-reactivity relationships.

| Descriptor | Value | Correlation with Reactivity |

| Data not available | Data not available | Data not available |

Conclusion and Future Directions in Z 4 Phenylpent 3 Enoic Acid Research

Summary of Synthetic and Stereocontrol Advancements

The synthesis of β,γ-unsaturated carboxylic acids, including the specific (Z)-isomer of 4-phenylpent-3-enoic acid, has seen notable progress through various methodologies. Key advancements lie in the stereocontrolled formation of the carbon-carbon double bond.

One of the primary strategies for achieving Z-selectivity in related systems involves the Wittig olefination and its variants, such as the Horner-Wadsworth-Emmons reaction. For instance, a (Z)-selective Wittig olefination has been successfully employed in the synthesis of related γ-hydroxy unsaturated esters, which are precursors to complex molecules. juniperpublishers.com This approach offers a reliable method for establishing the desired stereochemistry.

Another significant advancement is the use of transition-metal catalysis . Nickel-catalyzed cascade reactions have been reported for the arylation and acylation of alkynes, leading to the exclusive formation of Z-alkenes with four different carbon substituents. kaust.edu.sa This method's high regio- and stereocontrol presents a powerful tool for the synthesis of tetrasubstituted alkenes, a category that includes derivatives of (Z)-4-phenylpent-3-enoic acid.

Furthermore, dehydrogenation reactions of saturated carboxylic acids have emerged as a direct route to their unsaturated counterparts. Ligand-enabled dehydrogenation using palladium catalysis has shown success in producing β,γ-unsaturated aliphatic acids. nih.gov While controlling the geometry can be challenging, this method offers a more atom-economical approach starting from readily available saturated precursors.

A summary of potential synthetic approaches is presented in the table below.

| Synthetic Method | Description | Key Features |

| Wittig Olefination | Reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene. Modifications allow for high Z-selectivity. | Well-established, reliable for Z-isomer formation. |

| Nickel-Catalyzed Alkyne Difunctionalization | A cascade reaction involving the arylation and acyl migration of alkynes. | High regio- and stereocontrol, leading exclusively to Z-alkenes. kaust.edu.sa |

| Palladium-Catalyzed Dehydrogenation | Direct removal of hydrogen from a saturated carboxylic acid to form a double bond. | Atom-economical, but control of geometry can be challenging. nih.gov |

Emerging Reactivity Profiles and Novel Transformations

The reactivity of β,γ-unsaturated carboxylic acids like this compound is characterized by the interplay between the double bond and the carboxylic acid functionality. While the double bond is not in conjugation with the carbonyl group, its proximity allows for unique transformations.

In the presence of a strong base, β,γ-unsaturated carboxylic acids can undergo double bond migration to form the more stable α,β-unsaturated isomer. libretexts.org This isomerization is a key consideration in reaction design.

The double bond itself can participate in various addition reactions. For example, the addition of hydrogen bromide or water to propenoic acid, an α,β-unsaturated acid, proceeds in an anti-Markovnikov fashion. libretexts.org While this compound is a β,γ-unsaturated acid, the electronic influence of the phenyl group and the carboxylic acid could lead to interesting regioselectivity in addition reactions.

Recent research has also focused on the functionalization of the double bond . For instance, β,γ-unsaturated amides, which can be derived from the corresponding acids, are valuable substrates for hydroborations, hydrochlorinations, and the formation of γ-lactams. acs.org

Unexplored Applications in Chemical and Material Sciences

While specific applications for this compound have not been extensively documented, the structural motif of a phenyl-substituted unsaturated carboxylic acid suggests potential in several areas.

In medicinal chemistry , compounds containing the phenylpropanoic acid scaffold are known to exhibit a range of biological activities. The specific geometry of the (Z)-isomer could influence its binding to biological targets, offering a potential avenue for the development of novel therapeutic agents.

In materials science , unsaturated carboxylic acids can be utilized as monomers in polymerization reactions. The phenyl group in this compound could impart desirable properties such as thermal stability and refractive index to the resulting polymers. The Z-configuration of the double bond would influence the polymer's stereochemistry and, consequently, its macroscopic properties.

Furthermore, the ability of the carboxylic acid group to coordinate with metal ions opens up possibilities in the design of metal-organic frameworks (MOFs) and coordination polymers. The specific geometry of the ligand could direct the formation of unique network topologies.

Prospects for Integrated Experimental and Computational Investigations

The synergy between experimental and computational chemistry holds significant promise for advancing the understanding of this compound.

Computational studies can provide valuable insights into the relative stabilities of the (Z)- and (E)-isomers, as well as the transition states of various reactions. This can aid in the rational design of stereoselective synthetic routes. Density functional theory (DFT) calculations, for instance, can be used to predict reaction pathways and elucidate reaction mechanisms, such as the regioselectivity of addition reactions.

Integrated investigations can be particularly powerful. For example, computational screening of different catalyst systems for the stereoselective synthesis of this compound could guide experimental efforts, saving time and resources. Similarly, experimental observations of unexpected reactivity could be rationalized and further explored through computational modeling.

The detailed analysis of reaction kinetics, such as the reaction of related unsaturated acids with diazodiphenylmethane, can be correlated with solvatochromic parameters to understand the role of the solvent in the reaction mechanism, a process that benefits from both experimental data and theoretical models. researchgate.net

Q & A

Q. What are the key steps for synthesizing (Z)-4-phenylpent-3-enoic acid with high stereochemical purity?

Methodological Answer: The synthesis typically involves enantioselective alkylation or aldol condensation. For example, chiral auxiliaries like (R)-1TA can be used to control stereochemistry. A procedure includes:

- Reacting β,γ-unsaturated carboxylic acids with chiral ligands (e.g., (R)-1TA) and n-BuLi in THF at –78°C .

- Quenching the reaction with iodomethane/iodoethane and purifying via silica gel chromatography (1% methanol in dichloromethane) to isolate the Z-isomer .

- Confirm enantiomeric excess using chiral HPLC (e.g., Chiralcel® OD-H with 1% i-PrOH in hexanes) .

Q. How can researchers confirm the stereochemical configuration of this compound?

Methodological Answer:

- Chiral HPLC : Compare retention times with known standards under conditions optimized for enantiomer separation .

- NMR Spectroscopy : Analyze coupling constants (e.g., for olefinic protons) to distinguish Z/E isomers .

- X-ray Crystallography : Resolve crystal structures to unambiguously confirm configuration .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization during synthesis?

Methodological Answer:

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for purity (>95% by HPLC) .

- Dose-Response Analysis : Perform IC50/EC50 comparisons across studies to identify potency variations .

- Structural Validation : Re-synthesize disputed compounds and verify configurations to rule out stereochemical errors .

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- DFT Calculations : Model transition states to predict regioselectivity in alkylation or cycloaddition reactions .

- Molecular Docking : Simulate interactions with enzymes (e.g., lipases) to design targeted inhibitors .

- SAR Studies : Corporate Hammett constants or steric parameters to rationalize substituent effects on reaction rates .

Experimental Design & Data Analysis

Q. How should researchers design experiments to evaluate the compound’s enzyme inhibition potential?

Methodological Answer:

- Assay Selection : Use fluorescence-based assays (e.g., trypsin inhibition) with Z-GGR-AMC substrate .

- Controls : Include positive controls (e.g., leupeptin) and negative controls (DMSO-only) .

- Data Normalization : Express activity as % inhibition relative to controls and fit dose-response curves using GraphPad Prism .

Q. What are best practices for handling and storing this compound to prevent degradation?

Methodological Answer:

- Storage : Keep at –20°C under nitrogen to avoid oxidation of the α,β-unsaturated moiety .

- Handling : Use gloveboxes for air-sensitive steps and degas solvents (e.g., THF) with N2 before reactions .

Structural & Functional Comparisons

Q. How does the bioactivity of this compound compare to its E-isomer or phenylbutyric acid analogs?

Methodological Answer:

- In Vitro Testing : Compare IC50 values in parallel assays (e.g., anti-inflammatory activity in RAW264.7 cells) .

- Metabolic Stability : Assess half-life in liver microsomes to identify isomer-specific pharmacokinetic profiles .

Q. What structural modifications enhance the compound’s solubility without compromising activity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.